molecular formula C19H15F2N3O2S2 B2653646 N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-68-3

N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2653646
CAS RN: 941980-68-3
M. Wt: 419.46
InChI Key: CLOBWGAPNOCNMD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O2S2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

Synthesis of novel acetamides having anti-inflammatory activity

A study by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds demonstrated significant anti-inflammatory activities in assays (Sunder & Maleraju, 2013).

Anticancer Screening

Synthesis and Anticancer Screening of Imidazothiadiazole Analogs

Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, exhibiting powerful cytotoxic results against breast cancer cell lines compared to 5-fluorouracil (Abu-Melha, 2021).

Antibacterial Evaluation

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives

Lu et al. (2020) synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties with promising antibacterial activities against various bacteria. The compound A1 showed superior effectiveness compared to standard treatments (Lu, Zhou, Wang, & Jin, 2020).

Optoelectronic Properties

Study on Thiazole-Based Polythiophenes

Camurlu and Guven (2015) researched thiazole-containing monomers for their optoelectronic properties. They found that these polymers exhibited optical band gaps and satisfactory switching times, indicating potential applications in electronics (Camurlu & Guven, 2015).

Antitumor Activity

Evaluation of Benzothiazole Derivatives for Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Hepatic Metabolism and Thyroid Hormone

Chemical Stimulation of Hepatic Metabolism by Experimental Acetanilide

Christenson et al. (1996) investigated FOE 5043, a compound structurally related to the given chemical, and its effects on hepatic metabolism and thyroid hormone levels in rats, suggesting an extrathyroidal site of action (Christenson et al., 1996).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOBWGAPNOCNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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